N-(1-adamantyl)quinoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHTOGGDUKFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
Although less commonly reported, the Friedländer quinoline synthesis offers an alternative pathway. Condensation of 2-aminobenzaldehyde derivatives with adamantane-1-carboxaldehyde in acidic ethanol produces the quinoline scaffold. However, this method suffers from lower yields (~50%) due to competing side reactions, such as aldol condensation of the aldehyde.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclization steps. For example, heating a mixture of 2-aminophenyl ketone and EMME at 150°C for 20 minutes under microwave conditions achieves 85% conversion to the quinoline ester, reducing reaction time from hours to minutes.
Optimization of Reaction Conditions
Temperature and Time Dependence
A study comparing conventional and microwave-assisted Gould-Jacobs cyclization revealed:
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of adamantylamine, while non-polar solvents (toluene, xylene) enhance thermal stability during cyclization.
Catalytic Additives
Adding 10 mol% p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst accelerates imine formation in Friedländer syntheses, improving yields to 65%.
Analytical Characterization
Spectroscopic Methods
X-ray Crystallography
Single-crystal analysis reveals a dihedral angle of 12.5° between the adamantane and quinoline planes, indicating minimal conjugation and a rigid, three-dimensional structure.
Comparative Analysis of Synthetic Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Gould-Jacobs Cyclization | Aniline, EMME | 250°C, diphenyl ether | 70–85 | High regioselectivity | High energy input |
| Microwave-Assisted | Aniline, EMME | 150°C, microwave, 20 min | 82–85 | Rapid reaction time | Specialized equipment needed |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Adamantane-1-carboxaldehyde | Ethanol, HCl, reflux | 50–65 | Simple setup | Low yield, side reactions |
| Amide Coupling | Quinoline-2-carboxylic acid, 1-Adamantylamine | DMF, HOBt, DIPEA | 75–90 | High purity, scalable | Cost of coupling reagents |
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: N-(1-adamantyl)quinoline-2-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantyl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the function of essential enzymes in the microbial cell, leading to cell death . The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Substituent Effects on the Quinoline Core
- Position and Halogen Substitution: 5-Bromo Substitution (Compound 20): N-(1-Adamantyl)-5-bromoquinoline-2-carboxamide (MIC = 4 µg/mL against M.tb) demonstrates superior potency compared to 7-bromo (MIC = 8 µg/mL) or 5,7-dibromo analogs (MIC = 16 µg/mL), indicating steric and electronic preferences at the 5-position . Carboxamide Position: Moving the carboxamide from the 2- to 4-position on the quinoline ring abolishes activity, underscoring the necessity of the 2-carboxamide for target engagement .
Adamantyl vs. Other Hydrophobic Groups
- N-Cycloheptylquinoline-2-carboxamide (7): Exhibits moderate antimycobacterial activity (MIC = 32 µg/mL), suggesting the adamantyl group’s superior steric bulk and rigidity enhance binding .
- N-(2-Phenylethyl)quinoline-2-carboxamide (11): Shows high activity (MIC = 8 µg/mL), but lacks the adamantyl group’s metabolic stability, leading to shorter plasma half-lives .
Tautomeric and Isosteric Modifications
- 4-Hydroxyquinoline Isostere: Replacement of the quinoline NH with a hydroxyl group reduces potency, highlighting the role of hydrogen bonding in receptor interactions .
- Thieno[2,3-b]quinoline Analogs: Derivatives like 3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-thienoquinoline-2-carboxamide (CAS 135747-45-4) exhibit divergent activities, emphasizing core scaffold flexibility .
Pharmacokinetic and Physicochemical Properties
| Compound | Substituents | Solubility (mg/mL) | Permeability (×10⁻⁶ cm/s) | Plasma Protein Binding (%) | MIC (M.tb, µg/mL) |
|---|---|---|---|---|---|
| N-(1-Adamantyl)-5-bromo (20) | 5-Br, 1-adamantyl | 0.007 | 186 | 98 | 4 |
| N-Cycloheptyl (7) | Cycloheptyl | 0.12 | 220 | 85 | 32 |
| N-(2-Phenylethyl) (11) | Phenylethyl | 0.09 | 195 | 90 | 8 |
| N-(4-Nitrophenyl) | 4-NO₂-phenyl (C16H11N3O3) | 0.15 | 170 | 75 | Inactive |
- Solubility and Permeability : The adamantyl-containing compound 20 exhibits poor aqueous solubility (0.007 mg/mL) due to high lipophilicity, whereas cycloheptyl and phenylethyl analogs show improved solubility .
- Plasma Protein Binding : Compound 20’s high plasma protein binding (98%) may limit free drug availability, necessitating structural optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-adamantyl)quinoline-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between quinoline-2-carboxylic acid derivatives and 1-adamantylamine. Key steps include refluxing in ethanol or dimethylformamide (DMF) with catalytic piperidine to facilitate amide bond formation. Reaction optimization may involve adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification typically employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm adamantyl and quinoline proton environments (e.g., adamantyl CH signals at δ 1.6–2.1 ppm and quinoline aromatic protons at δ 7.5–8.9 ppm) .
- Infrared Spectroscopy (IR) : Verify amide C=O stretching at ~1650–1680 cm and N–H bending at ~1550 cm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected IR absorptions) for adamantyl-containing carboxamides?
- Methodological Answer : Discrepancies often arise from conformational rigidity of the adamantyl group or solvent-induced shifts. Strategies include:
- Variable-Temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C=O bond length ~1.23 Å and amide torsion angles <10°) .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict vibrational spectra and compare with experimental IR data .
Q. How can researchers investigate the antiproliferative mechanisms of this compound in cancer cells?
- Methodological Answer :
- In Vitro Assays : Measure IC values using MTT or CellTiter-Glo® assays across cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage .
- Molecular Docking : Predict binding affinity to targets like tubulin or kinases using AutoDock Vina, with adamantyl’s hydrophobic pocket interactions as a focus .
Q. What analytical challenges arise in quantifying trace impurities (e.g., synthetic byproducts) in this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Common byproducts include unreacted quinoline-2-carboxylic acid (m/z 174.1) or adamantylamine adducts (m/z 150.2) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups (e.g., amide hydrolysis under pH 12) .
Regulatory and Safety Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
